9-Fold Superior Cytotoxicity of Quinoline-5,8-dione/Furoxan Hybrid vs. β-Lapachone in Drug-Resistant Hepatocellular Carcinoma Cells
A novel nitric oxide-releasing 5,8-quinolinedione/furoxan hybrid (compound 9a) exhibited an IC50 value of 0.42 µM against drug-resistant Bel-7402/5-FU hepatocellular carcinoma cells, which was approximately 9-fold lower than the IC50 of the comparator naphthoquinone β-lapachone (3.69 µM) in the same assay [1]. The quinoline-5,8-dione scaffold provided a superior platform for developing potent NQO1 inhibitors with enhanced cytotoxicity against drug-resistant cancer cells compared to the naphthoquinone core.
| Evidence Dimension | Cytotoxicity (IC50) against drug-resistant Bel-7402/5-FU cells |
|---|---|
| Target Compound Data | 0.42 µM (quinoline-5,8-dione/furoxan hybrid 9a) |
| Comparator Or Baseline | 3.69 µM (β-lapachone, a 1,4-naphthoquinone derivative) |
| Quantified Difference | 9-fold lower IC50 (higher potency) |
| Conditions | In vitro cytotoxicity assay in drug-resistant Bel-7402/5-FU hepatocellular carcinoma cells |
Why This Matters
For anticancer drug discovery programs targeting drug-resistant malignancies, the quinoline-5,8-dione core offers a quantifiably more potent starting point than the widely used naphthoquinone scaffold, potentially reducing the required dose and improving therapeutic index.
- [1] Liu, Z., Wang, N., Ma, Y., Liu, Z., Liu, Y., Chen, L., & Wang, X. (2022). Development of novel nitric oxide-releasing quinolinedione/furoxan hybrids as NQO1 inhibitors for intervention of drug-resistant hepatocellular cancer. Bioorganic Chemistry, 129, 106174. https://doi.org/10.1016/j.bioorg.2022.106174. View Source
